molecular formula C9H6BrN3O2 B12088695 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid

5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B12088695
M. Wt: 268.07 g/mol
InChI Key: GTKZJJOOMRXKOR-UHFFFAOYSA-N
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Description

5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a heteroaromatic compound featuring a benzoic acid backbone substituted with a bromine atom at the 5-position and a 1,2,3-triazole ring at the 2-position. Its synthesis involves a copper-mediated coupling reaction between 5-bromo-2-iodobenzoic acid and 1,2,3-triazole under basic conditions (K₃PO₄) to selectively afford the 2H-triazol-2-yl regioisomer . The compound is characterized by distinct NMR signals, including a broad singlet at δ 11.13 ppm (carboxylic acid proton) and aromatic protons at δ 7.7–8.12 ppm . It serves as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of orexin receptor antagonists (e.g., suvorexant derivatives) .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

5-bromo-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(5-6)9(14)15)13-11-3-4-12-13/h1-5H,(H,14,15)

InChI Key

GTKZJJOOMRXKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2N=CC=N2

Origin of Product

United States

Preparation Methods

Halobenzene and Triazole Cross-Coupling

A foundational approach involves palladium-catalyzed coupling between halobenzenes and 1,2,3-triazoles. In the method described by CN105294583A, halobenzene derivatives react with 1,2,3-triazole in the presence of palladium trifluoroacetate and an organic solvent such as dimethylformamide (DMF) or toluene. For 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid, 2-bromo-5-bromobenzoic acid serves as the starting material. The reaction proceeds at 80–120°C under inert gas protection, yielding intermediate bromo-triazole adducts. Subsequent hydrolysis and acidification isolate the target compound with reported yields of 68–75%.

Optimization of Catalytic Systems

The choice of palladium source significantly impacts reaction efficiency. Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) has been shown to reduce side reactions compared to palladium acetate, particularly in substrates prone to debromination. Additives such as cesium carbonate (Cs2CO3) enhance regioselectivity by deprotonating the triazole, favoring N2-substitution over N1-isomers.

Copper-Mediated Ullmann-Type Coupling

Microwave-Assisted Synthesis

WO2018202689A1 discloses a scalable copper(I) iodide (CuI)-mediated coupling between 2-bromo-5-bromobenzoic acid and 1,2,3-triazole under microwave irradiation. This method eliminates the need for expensive palladium catalysts, instead leveraging CuI (10 mol%) and DMF as a high-boiling solvent. Reaction times are reduced to 2–4 hours at 150°C, achieving yields of 82–90% with >98% regiomeric purity.

Solvent and Base Selection

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) are critical for solubilizing copper intermediates. Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) act as bases, neutralizing HBr generated during the reaction. Ethanol-water mixtures (3:1 v/v) facilitate precipitation of the crude product, which is further purified via recrystallization.

Purification and Isolation Strategies

Salt Formation and Crystallization

A breakthrough in purification involves forming potassium or sodium salts of the carboxylic acid. Treating the crude product with potassium tert-butoxide in tetrahydrofuran (THF) precipitates the potassium salt, which is isolated by filtration. Acidification with 20% sulfuric acid regenerates the free acid, yielding crystalline 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid with ≤0.5% N1-isomer contamination.

Table 1: Crystallization Conditions and Outcomes

ParameterPotassium Salt MethodDirect Acidification
Solvent SystemTHF/H2O (2:1)EtOAc/Hexane (3:1)
Purity (%)99.597.2
Yield (%)8578
Isomer Content (%)0.32.1

Chromatographic Techniques

Silica gel column chromatography using ethyl acetate/hexane (gradient elution from 1:4 to 1:1) resolves residual isomers. However, this method is less favorable for industrial-scale production due to solvent consumption.

Comparative Analysis of Synthetic Routes

Cost and Scalability

Copper-mediated methods are economically superior, with raw material costs 40% lower than palladium-based routes. The elimination of column chromatography further reduces operational expenses, making microwave-assisted synthesis ideal for kilogram-scale production.

Environmental Impact

Palladium catalysts necessitate stringent metal recovery protocols to mitigate environmental toxicity. In contrast, copper residues are more easily removed via aqueous washes, aligning with green chemistry principles .

Chemical Reactions Analysis

5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include copper catalysts, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Agents
5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the development of orexin receptor antagonists, which are utilized in the treatment of sleep disorders like insomnia. The compound's structure allows for modifications that enhance the efficacy and selectivity of these drugs .

Case Study: Orexin Receptor Antagonists
Research has demonstrated that derivatives of 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid exhibit promising activity against orexin receptors. For instance, a specific derivative was shown to improve sleep latency and duration in animal models .

Table 1: Pharmaceutical Compounds Derived from 5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

Compound NameTarget ConditionReference
Orexin Receptor AntagonistInsomniaWO2018202689A1
Anti-cancer AgentVarious cancersJ. Med. Chem. 2010
Anti-inflammatory DrugInflammatory diseasesCurrent Topics in Medicinal Chemistry

Agricultural Chemistry

2. Development of Agrochemicals
The compound is also employed in the formulation of agrochemicals such as fungicides and herbicides. Its triazole moiety contributes to its effectiveness against various plant pathogens while minimizing environmental impact .

Case Study: Fungicide Development
A study highlighted the efficacy of a triazole-based fungicide derived from 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid against fungal infections in crops. Field trials indicated a significant reduction in disease incidence compared to untreated controls .

Material Science

3. Advanced Materials
In material science, 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid is used to create advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to degradation due to the unique properties imparted by the triazole group .

Table 2: Applications in Material Science

Application TypeDescriptionBenefits
PolymersUsed as a monomer for polymer synthesisImproved mechanical properties
CoatingsFormulated into protective coatingsEnhanced resistance to chemicals

Biochemical Research

4. Probes in Enzyme Studies
Researchers utilize 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a biochemical probe to study enzyme activity and protein interactions. Its ability to form stable complexes with various biomolecules makes it valuable for understanding biological processes at a molecular level .

Case Study: Enzyme Activity Assay
In a study examining enzyme kinetics, derivatives of this compound were used to inhibit specific enzymes involved in metabolic pathways. The results provided insights into potential therapeutic targets for metabolic disorders .

Mechanism of Action

The mechanism of action of 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid are best understood when compared to analogs with variations in substituents, regiochemistry, or backbone modifications. Below is a detailed analysis:

Substituent Variations on the Benzoic Acid Core

Compound Name Substituent (Position) Key Properties/Applications References
5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid Br (5), 2H-triazol-2-yl (2) - Bromine enhances lipophilicity and steric bulk.
- Used in OX1R antagonists (e.g., suvorexant derivatives).
- Undergoes Miyaura borylation for cross-coupling reactions .
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CH₃ (5), 2H-triazol-2-yl (2) - Methyl group improves metabolic stability.
- Key intermediate in daridorexant synthesis (insomnia treatment).
- Crystalline sodium/potassium salts enhance solubility .
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid OCH₃ (5), 2H-triazol-2-yl (2) - Methoxy group increases electron density, affecting binding affinity.
- Forms stable potassium salts for pharmaceutical formulations (e.g., daridorexant) .
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid F (2), 2H-triazol-2-yl (6) - Fluorine enhances electronegativity and bioavailability.
- Limited data on biological activity; primarily a synthetic precursor .

Regiochemical Isomers

The 2H-triazol-2-yl regioisomer (as in the title compound) is thermodynamically favored over the 1H-triazol-1-yl isomer due to reduced steric hindrance and resonance stabilization. For example, in the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, the 2H-isomer is the major product (yield ~63%), while the 1H-isomer is a minor byproduct . Similar regioselectivity is observed in bromo derivatives .

Backbone-Modified Analogs

Compound Name Structural Variation Key Differences References
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Pyrrole ring instead of triazole - Pyrrole’s π-electron richness alters binding to metal catalysts.
- No reported biological activity .
5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid Boc-protected amino group (2) - Amino group enables peptide coupling.
- Used in PROTACs and antibody-drug conjugates .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Crystalline salts (e.g., sodium, potassium) of methoxy and methyl analogs exhibit higher aqueous solubility than the bromo derivative, which is typically isolated as a free acid .
  • Reactivity: The bromo substituent enables cross-coupling reactions (e.g., Miyaura borylation) to generate boronic acid intermediates for Suzuki-Miyaura couplings, a feature absent in non-halogenated analogs .

Biological Activity

5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromobenzene ring substituted with a 1,2,3-triazole moiety. This structural configuration is significant as both components are known for their biological activities. The presence of the triazole ring enhances the compound's ability to interact with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzotriazoles, which share structural similarities with 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid, possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
5-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acidMRSA12.5–25 μg/mL
Benzotriazole derivativeE. coli25 μg/mL
Triazole derivativePseudomonas aeruginosa15 μg/mL

Anticancer Properties

The anticancer potential of triazole compounds has been extensively studied. A recent investigation highlighted that triazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression . The mechanism often involves the modulation of protein kinases and other cellular targets.

Case Study: Anticancer Activity

In a study focusing on triazole-based compounds, it was found that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines. The introduction of halogen substituents such as bromine was noted to enhance cytotoxicity compared to non-halogenated versions .

The biological activity of 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways such as those mediated by protein kinases (e.g., CK2), which are crucial for cell survival and proliferation .
  • DNA Interaction : Some studies suggest that triazole compounds can intercalate DNA or disrupt DNA repair mechanisms, leading to increased cell death in cancerous cells .

Future Directions

The promising biological activities exhibited by 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid warrant further exploration. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against specific diseases.
  • Combination Therapies : Investigating the potential synergistic effects when combined with existing antimicrobial or anticancer agents.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid?

Methodological Answer:
The synthesis typically involves coupling a brominated benzoic acid derivative with a triazole moiety. A representative approach includes:

  • Step 1: Start with 5-bromo-2-iodobenzoic acid (or similar halogenated precursor) to enable nucleophilic substitution or cross-coupling reactions .
  • Step 2: Introduce the triazole group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling. For example, react with 2H-1,2,3-triazole-2-amine under nitrogen protection in anhydrous THF .
  • Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Key Considerations: Optimize reaction time (12–24 hours) and temperature (80–100°C) to maximize yield. Monitor intermediates by TLC and characterize final product using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational methods predict the reactivity of the triazole ring in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reactive sites:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions on the triazole ring.
  • Transition State Analysis: Predict activation barriers for reactions like alkylation or hydrogen bonding with biological targets .
  • Docking Studies: Simulate interactions with enzymes (e.g., cyclooxygenase) to guide drug design .

Validation: Compare computational results with experimental kinetics (e.g., reaction rates measured via UV-Vis spectroscopy) .

Basic: What characterization techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/nP2_1/n space group with unit cell parameters a=15.2054a = 15.2054 Å, b=3.8818b = 3.8818 Å) .
  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d6d_6) should show aromatic protons at δ 7.8–8.2 ppm and triazole protons at δ 8.5–8.7 ppm.
    • IR: Confirm carboxylic acid (O-H stretch: 2500–3000 cm1^{-1}) and triazole (C=N stretch: 1600–1650 cm1^{-1}) .
  • Mass Spectrometry: HRMS should match the molecular ion peak (C9H6BrN3O2+C_9H_6BrN_3O_2^+, exact mass: 266.9632) .

Advanced: How to address contradictions in spectroscopic data during synthesis?

Methodological Answer:
Common discrepancies and solutions:

  • Unexpected Peaks in NMR:
    • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted starting material or dehalogenated derivatives) .
    • Deuterated Solvent Artifacts: Ensure complete solvent removal under vacuum.
  • Low Mass Spec Signal: Optimize ionization parameters (ESI vs. EI) and check for thermal decomposition during analysis .
  • Crystallization Issues: Screen solvents (e.g., acetone/water) and adjust cooling rates to improve crystal quality .

Basic: What are common functionalization strategies for this compound?

Methodological Answer:

  • Carboxylic Acid Modifications:
    • Esterification: React with methanol/H2_2SO4_4 to form methyl esters.
    • Amide Formation: Use EDC/HOBt coupling with amines .
  • Triazole Ring Reactions:
    • Alkylation: Treat with iodomethane/K2_2CO3_3 in DMF to N-alkylate the triazole .
    • Metal Coordination: Explore Cu(II) or Zn(II) complexes for catalytic applications .

Example Protocol: For amide derivatives, dissolve 1 mmol of the acid in THF, add 1.2 mmol EDC and HOBt, stir for 30 minutes, then add amine (1.5 mmol). Purify via flash chromatography .

Advanced: How to optimize reaction yields in cross-coupling steps?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or CuI for Suzuki or Ullmann couplings.
  • Solvent Effects: Use DMF for polar intermediates or toluene for high-temperature reactions .
  • Additives: Include ligands like XPhos or TBAB to stabilize intermediates and reduce side reactions .
  • In Situ Monitoring: Employ ReactIR to track reaction progress and adjust conditions dynamically .

Case Study: A 20% yield increase was achieved by switching from DCM to THF and using Pd(OAc)2_2/XPhos .

Basic: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (typically >200°C for similar benzoic acids) .
  • Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
  • pH-Dependent Stability: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Advanced: What strategies validate the biological activity of derivatives?

Methodological Answer:

  • Enzyme Assays: Test inhibition of cyclooxygenase-2 (COX-2) using a colorimetric kit (e.g., Cayman Chemical) .
  • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .
  • ADMET Profiling: Assess permeability (Caco-2 model), metabolic stability (microsomal assay), and toxicity (MTT assay) .

Data Interpretation: Compare IC50_{50} values with positive controls (e.g., indomethacin for COX-2) and validate statistical significance via ANOVA .

Basic: How to troubleshoot low yields in triazole ring formation?

Methodological Answer:

  • Azide Purity: Ensure azide precursors are freshly prepared and free of moisture.
  • Catalyst Loading: Increase CuI from 5 mol% to 10 mol% if cycloaddition is sluggish .
  • Oxygen Sensitivity: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

Advanced: What are emerging applications in materials science?

Methodological Answer:

  • Metal-Organic Frameworks (MOFs): Use the carboxylic acid group to coordinate with Zn(II) or Cu(II) nodes, creating porous structures for gas storage .
  • Polymer Additives: Incorporate into polyesters via copolymerization to enhance thermal stability (TGA data required) .
  • Surface Functionalization: Graft onto silica nanoparticles for catalytic supports (characterize via BET surface area analysis) .

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